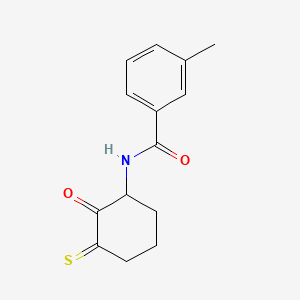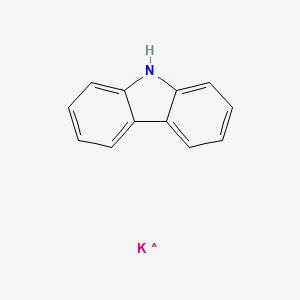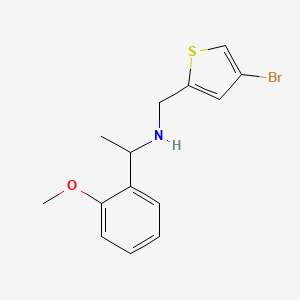![molecular formula C8H12O2 B14915985 3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
3-Hydroxybicyclo[3.2.1]octan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybicyclo[321]octan-8-one is an organic compound with the molecular formula C8H12O2 It is a bicyclic structure that includes a hydroxyl group and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybicyclo[3.2.1]octan-8-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with yields ranging from 42% to 96%, depending on the specific conditions and substrates used . The reaction conditions typically involve the use of a base and a solvent, such as acetone, at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, as well as ensuring the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxybicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxobicyclo[3.2.1]octan-8-one or 3-carboxybicyclo[3.2.1]octan-8-one.
Reduction: Formation of 3-hydroxybicyclo[3.2.1]octan-8-ol.
Substitution: Formation of various substituted bicyclo[3.2.1]octan-8-one derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxybicyclo[3.2.1]octan-8-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxybicyclo[3.2.1]octan-8-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The specific pathways and targets depend on the context of its application, such as in enzymatic reactions or drug development .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octan-8-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxybicyclo[3.2.1]octan-8-one: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom, resulting in different chemical properties and biological activities.
Uniqueness
3-Hydroxybicyclo[321]octan-8-one is unique due to its specific combination of a hydroxyl group and a ketone group within a bicyclic structure
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-hydroxybicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C8H12O2/c9-7-3-5-1-2-6(4-7)8(5)10/h5-7,9H,1-4H2 |
Clave InChI |
RFMMNOLMTJLPQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC1C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)



![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)




![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)


